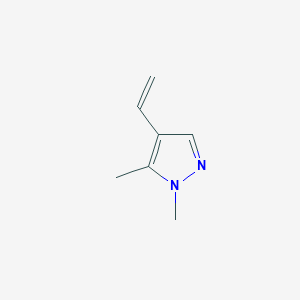
2,2-Difluorohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorohexan-1-ol is an organic compound characterized by the presence of two fluorine atoms attached to the second carbon of a hexanol chain. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorohexan-1-ol can be achieved through various methods. One common approach involves the fluorination of hexanol derivatives. For instance, the reaction of hexanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale fluorination processes. These processes may utilize specialized fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluorohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone
Major Products Formed
Oxidation: Formation of 2,2-difluorohexanal or 2,2-difluorohexanone.
Reduction: Formation of 2,2-difluorohexane.
Substitution: Formation of various substituted hexanols depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,2-Difluorohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants .
Mecanismo De Acción
The mechanism of action of 2,2-Difluorohexan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoroethanol: A smaller analog with similar fluorine substitution.
2,2-Difluoropropanol: Another analog with a shorter carbon chain.
2,2-Difluorobutanol: A compound with a similar structure but different chain length .
Uniqueness
2,2-Difluorohexan-1-ol is unique due to its specific chain length and the position of the fluorine atoms. This structure imparts distinct physical and chemical properties, such as higher boiling points and unique reactivity patterns, compared to its shorter-chain analogs .
Propiedades
Fórmula molecular |
C6H12F2O |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
2,2-difluorohexan-1-ol |
InChI |
InChI=1S/C6H12F2O/c1-2-3-4-6(7,8)5-9/h9H,2-5H2,1H3 |
Clave InChI |
SVTOPHWVHXYAGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


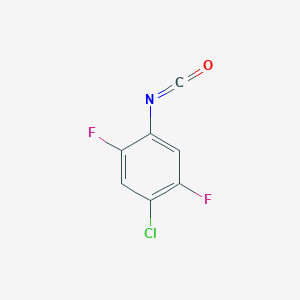
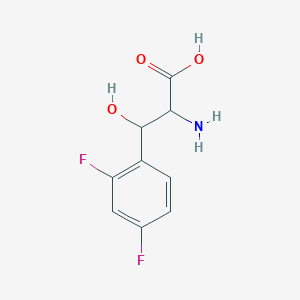


![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)
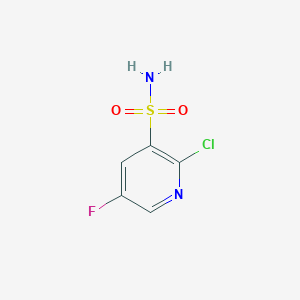
![2-[(Tert-butoxy)carbonyl]-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13599606.png)
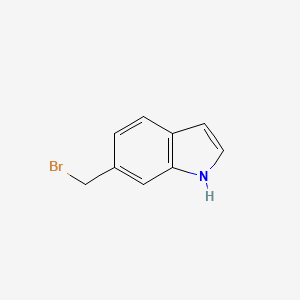
![3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)


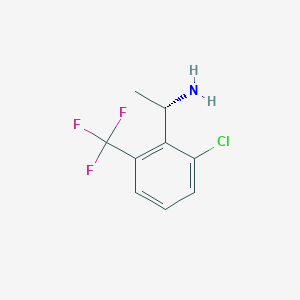
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13599643.png)
